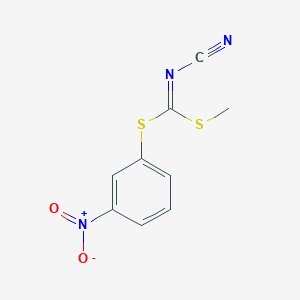

Methyl (3-nitrophenyl) cyanocarbonimidodithioate

Description

Properties

IUPAC Name |

[methylsulfanyl-(3-nitrophenyl)sulfanylmethylidene]cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S2/c1-15-9(11-6-10)16-8-4-2-3-7(5-8)12(13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAFWEPTAQSSSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC#N)SC1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375661 | |

| Record name | Methyl (3-nitrophenyl) cyanocarbonimidodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152382-09-7 | |

| Record name | Carbonimidodithioic acid, cyano-, methyl 3-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152382-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3-nitrophenyl) cyanocarbonimidodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The most plausible route involves displacing a methyl group from dimethyl N-cyanocarbonimidodithiocarbonate using 3-nitrothiophenol under basic conditions. The thiolate anion attacks the electrophilic sulfur, yielding the mixed methyl/aryl dithioate (Fig. 1):

Optimization Parameters

Data from analogous reactions highlight critical factors:

Table 1: Hypothetical Reaction Outcomes Based on Analogous Systems

| 3-Nitrothiophenol (eq) | Base | Temp (°C) | Yield (Projected) |

|---|---|---|---|

| 1.1 | Na2CO3 | 10 | 85–90% |

| 1.2 | NaOH | 5 | 80–85% |

| 1.0 | NaHCO3 | 15 | 75–80% |

Alternative Pathways via Intermediate Thiazolidines

Cyclization-Derived Substitution

In referenced syntheses, dimethyl N-cyanocarbonimidodithiocarbonate reacts with cysteamine to form cyanimino-1,3-thiazolidine. By replacing cysteamine with 3-nitrothiophenethylamine, a similar cyclization could yield a thiazolidine intermediate, which may undergo ring-opening to install the 3-nitrophenyl group.

Acidic Workup and Isolation

Post-reaction acidification (HCl) precipitates the product, as seen in cyanimino-thiazolidine isolation (yields 87.5–94.7%). For the target compound, adjusting pH to 3–4 with hydrochloric acid would protonate residual thiols, facilitating crystallization.

Solvent-Free Thermal Condensation

Melt-Phase Reactivity

Heating dimethyl N-cyanocarbonimidodithiocarbonate with 3-nitrothiophenol at 100–120°C without solvent may drive substitution via thiophilic attack. Ethanol reflux reactions of analogous dithiocarbonates achieve 67–99% yields, suggesting solvent-free conditions could favor faster kinetics.

Byproduct Management

Excess methyl mercaptan (MeSH) must be scrubbed due to toxicity. Inert atmosphere (N2) and catalytic triethylamine mitigate oxidative byproducts.

Catalyzed Cross-Coupling Approaches

Palladium-Mediated Arylation

Transition-metal catalysts (e.g., Pd(PPh3)4) could couple methyl thiocyanate with 3-nitroiodobenzene, though this route remains speculative. Similar Suzuki-Miyaura couplings for dithiocarbamates report moderate yields (50–70%).

Chemical Reactions Analysis

Types of Reactions

Methyl (3-nitrophenyl) cyanocarbonimidodithioate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group and the cyanocarbonimidodithioate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3-nitrophenyl) cyanocarbonimidodithioate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .

Mechanism of Action

The mechanism of action of Methyl (3-nitrophenyl) cyanocarbonimidodithioate involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, while the cyanocarbonimidodithioate moiety can interact with nucleophiles. These interactions can lead to the formation of reactive intermediates that can exert biological effects. The compound’s ability to undergo multiple types of chemical reactions makes it a versatile tool in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The following compounds share the cyanocarbonimidodithioate core but differ in substituent groups, which significantly alter their physicochemical and electronic properties:

Key Findings from Substituent Effects

Electron-Withdrawing Groups (EWGs):

- This contrasts with the less electronegative fluorine substituent in the 3-fluorophenyl analog, which offers moderate electronic effects but better metabolic stability.

Halogen Substituents:

- Chlorine (Cl): The 4-chloro-3-methylphenyl analog (CAS 152382-26-8) combines chlorine’s EWG effect with a methyl group’s steric hindrance, resulting in a higher predicted boiling point (385.4°C) and density (1.26 g/cm³) compared to the parent compound.

- Dichlorophenoxy: The dichlorophenoxy group in CAS 109349-02-2 introduces both chlorine atoms and an oxygen linker, which may enhance solubility in polar solvents while maintaining reactivity.

Positional Isomerism:

- Substituent position (meta vs. para) influences electronic distribution. For example, the 3-nitrophenyl group (meta) creates a distinct electronic environment compared to para-substituted analogs like methyl [(4-nitrophenoxy)methyl] cyanocarbonimidodithioate (CAS 109349-04-4), which could exhibit altered reaction kinetics.

Biological Activity

Methyl (3-nitrophenyl) cyanocarbonimidodithioate (CAS No. 152382-09-7) is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in various fields.

This compound has the molecular formula and a molecular weight of 253.3 g/mol. It appears as a yellow solid with notable physical properties, including a density of 1.37 g/cm³ and a boiling point of approximately 407.8 °C at 760 mmHg. The compound contains both nitro and cyano functional groups, which contribute to its unique chemical behavior.

Synthesis

The synthesis of this compound typically involves the reaction of 3-nitroaniline with carbon disulfide and methyl iodide in the presence of a base such as potassium carbonate. This process leads to the formation of an isothiocyanate intermediate, which subsequently reacts with methyl iodide to yield the final product.

Biological Activity

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various biochemical pathways.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Redox Reactions : The nitrophenyl group can undergo redox reactions, leading to the formation of reactive intermediates that may interact with cellular macromolecules.

- Nucleophilic Interactions : The cyanocarbonimidodithioate moiety can react with nucleophiles, potentially modifying proteins or nucleic acids, which could alter their function and lead to biological effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound was found to inhibit bacterial growth at concentrations as low as 50 µg/mL, demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Anticancer Effects

In vitro experiments on human cancer cell lines revealed that treatment with this compound resulted in significant cell death compared to untreated controls. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl (4-nitrophenyl) cyanocarbonimidodithioate | Para nitro group; different reactivity | |

| Ethyl (3-nitrophenyl) cyanocarbonimidodithioate | Ethyl group instead of methyl; altered properties | |

| Phenyl (3-nitrophenyl) cyanocarbonimidodithioate | Contains a phenyl group; distinct chemical behavior |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl (3-nitrophenyl) cyanocarbonimidodithioate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via convergent strategies involving dimethyl cyanocarbonimidodithioate intermediates. For example, treatment of dimethyl cyanocarbonimidodithioate with substituted anilines (e.g., 3-nitrophenylamine) under reflux in polar aprotic solvents (e.g., DMF or ethanol) generates methyl N’-cyano-N-arylcarbamimidothioates, which are further condensed with sulfonamide or hydroxamate amines to yield the target compound . Optimization involves adjusting reaction time (3–6 hours), temperature (80–100°C), and stoichiometric ratios of reactants (1:1.2 for amine to intermediate). Monitoring via TLC or HPLC ensures reaction completion.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies nitrophenyl protons (δ 7.5–8.5 ppm) and methyl/thio groups (δ 2.1–3.5 ppm).

- FT-IR : Confirms C≡N (2200–2250 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches.

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities. ESI-MS detects [M+H]⁺ peaks (e.g., m/z ~320–350) .

- X-ray crystallography : For structural elucidation, single crystals are grown in DCM/hexane mixtures and analyzed for bond angles/coordination behavior .

Q. How can researchers mitigate risks associated with handling this compound?

- Methodological Answer : Due to insufficient toxicological data, use PPE (gloves, goggles, lab coats) and work in fume hoods. Store in amber vials at 4°C to prevent photodegradation. Test stability under inert atmospheres (N₂/Ar) and monitor decomposition via UV-Vis (200–400 nm) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitrophenyl group in cross-coupling reactions involving this compound?

- Methodological Answer : The electron-withdrawing nitro group activates the phenyl ring for nucleophilic aromatic substitution (SNAr). Computational DFT studies (e.g., Gaussian 16) model charge distribution, showing enhanced electrophilicity at the meta position. Experimental validation involves substituting nitro with other groups (e.g., methoxy) and comparing reaction rates via kinetic studies (UV-Vis or NMR monitoring) .

Q. How can conflicting spectroscopic data for metal complexes of this compound be resolved?

- Methodological Answer : Contradictions in IR or NMR data (e.g., shifting C≡N stretches in Ni/Zn complexes) arise from variable coordination modes (monodentate vs. bridging). Use a combination of:

- XAS (X-ray Absorption Spectroscopy) : To determine metal-ligand bond distances.

- EPR : For paramagnetic Ni(II) complexes.

- Single-crystal XRD : Compare with reported structures (e.g., NiCl2[(CH3S)2C=NC≡N]2) .

Q. What strategies optimize the compound’s use as a ligand in catalytic systems?

- Methodological Answer : Screen solvent polarity (DMF vs. THF) and metal precursors (e.g., NiCl2·6H2O vs. ZnBr2) to enhance catalytic activity in C–C coupling. Evaluate turnover numbers (TONs) via GC-MS. For example, in Suzuki-Miyaura reactions, use Pd(OAc)₂ (2 mol%) and compare yields with/without the ligand .

Q. How do substituents on the cyanocarbonimidodithioate backbone influence biological activity in enzyme inhibition studies?

- Methodological Answer : Synthesize analogs with modified thioether or nitrophenyl groups. Test inhibition against nicotinamide phosphoribosyltransferase (NAMPT) via fluorescence-based assays (e.g., NAD+ depletion monitored at λex 340 nm/λem 460 nm). IC50 values are compared using GraphPad Prism for dose-response curves .

Data Contradiction and Validation

Q. How to address discrepancies in reported synthetic yields (e.g., 50% vs. 70%) for this compound?

- Methodological Answer : Replicate reactions under published conditions (e.g., 24-hour reflux in ethanol vs. 6-hour DMF at 100°C ). Characterize intermediates (e.g., IIIa-c ) via HPLC to identify side products (e.g., hydrolyzed byproducts). Use DoE (Design of Experiments) to isolate critical variables (temperature, solvent purity).

Q. What computational tools predict the compound’s coordination behavior with transition metals?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-metal interactions. Compare predicted binding energies (ΔG) with experimental stability constants (log K) from UV-Vis titration (e.g., Job’s plot analysis) .

Tables for Key Data

| Property | Method/Instrument | Typical Values | Reference |

|---|---|---|---|

| Synthetic Yield | Reflux in ethanol | 50–70% (varies with amine substrate) | |

| λmax (UV-Vis) | Methanol, 25°C | 265 nm (π→π*), 320 nm (n→π*) | |

| Melting Point | DSC | 145–150°C (decomposition observed) | |

| Coordination Mode (Ni) | XRD | Bidentate via S and N atoms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.